4-(1,3-Benzothiazol-2-yl)-2,6-dichlorophenol
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Overview
Description
4-(1,3-Benzothiazol-2-yl)-2,6-dichlorophenol is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Mechanism of Action
Target of Action
A structurally similar compound, 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide, has been identified as a moderately potent inhibitor of cyclin-dependent kinase 5 (cdk5) . Cdk5 plays a crucial role in neuronal development and function, and its dysregulation has been implicated in neurodegenerative diseases .
Mode of Action
If we consider the similar compound mentioned above, it likely interacts with its target protein (cdk5) to inhibit its activity . This interaction could involve binding to the active site of the enzyme, thereby preventing it from catalyzing its usual reactions.
Biochemical Pathways
Cdk5 is involved in various cellular processes, including cell cycle regulation, apoptosis, and synaptic plasticity .
Result of Action
If it indeed inhibits cdk5, it could potentially alter neuronal function and development, and possibly provide therapeutic benefits in neurodegenerative diseases where cdk5 is dysregulated .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzothiazol-2-yl)-2,6-dichlorophenol typically involves the condensation of 2-aminobenzenethiol with 2,6-dichlorophenol under specific reaction conditions. One common method involves the use of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization reaction, leading to the formation of the benzothiazole ring .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzothiazol-2-yl)-2,6-dichlorophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydrobenzothiazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
4-(1,3-Benzothiazol-2-yl)-2,6-dichlorophenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Comparison with Similar Compounds
Similar Compounds
N-(1,3-Benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides: These compounds share the benzothiazole core structure and exhibit similar biological activities.
2-Phenylbenzothiazole: Another benzothiazole derivative with notable antimicrobial and anticancer properties.
Uniqueness
4-(1,3-Benzothiazol-2-yl)-2,6-dichlorophenol is unique due to the presence of the dichlorophenol moiety, which enhances its chemical reactivity and biological activity. This structural feature distinguishes it from other benzothiazole derivatives and contributes to its diverse applications in scientific research .
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-2,6-dichlorophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NOS/c14-8-5-7(6-9(15)12(8)17)13-16-10-3-1-2-4-11(10)18-13/h1-6,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFVAPULZYHLSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C(=C3)Cl)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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